molecular formula C12H13BrOS B13214951 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one

2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13214951
M. Wt: 285.20 g/mol
InChI Key: VZXZWWSFFDGWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 3-bromophenyl thiol with a suitable base to form the bromophenyl sulfanyl anion.

    Cyclohexanone Addition: The bromophenyl sulfanyl anion is then reacted with cyclohexanone under controlled conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products include various substituted phenyl sulfanyl cyclohexanones.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include cyclohexanol derivatives.

Scientific Research Applications

2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfanyl group can undergo oxidation-reduction reactions. The cyclohexanone ring provides a stable framework for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one
  • 2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one
  • 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one

Uniqueness

2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds

Properties

Molecular Formula

C12H13BrOS

Molecular Weight

285.20 g/mol

IUPAC Name

2-(3-bromophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13BrOS/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2

InChI Key

VZXZWWSFFDGWIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)SC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.